molecular formula C16H20O5 B14583708 Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate CAS No. 61040-79-7

Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate

Cat. No.: B14583708
CAS No.: 61040-79-7
M. Wt: 292.33 g/mol
InChI Key: AHOIECALUHEVFW-UHFFFAOYSA-N
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Description

Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate is a chemical compound known for its unique structure and properties. It is an ester derivative of 2-hexynoic acid and features a trimethoxyphenyl group, which contributes to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate typically involves the esterification of 2-hexynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate exerts its effects involves interactions with specific molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The alkyne group may also participate in reactions that alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4,6-trimethoxyphenyl)but-2-ynoate
  • Methyl 4-(2,4,6-trimethoxyphenyl)pent-2-ynoate
  • Methyl 4-(2,4,6-trimethoxyphenyl)hept-2-ynoate

Uniqueness

Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate is unique due to its specific alkyne chain length and the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

61040-79-7

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate

InChI

InChI=1S/C16H20O5/c1-6-11(7-8-15(17)21-5)16-13(19-3)9-12(18-2)10-14(16)20-4/h9-11H,6H2,1-5H3

InChI Key

AHOIECALUHEVFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC(=O)OC)C1=C(C=C(C=C1OC)OC)OC

Origin of Product

United States

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